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molecular formula C13H12O4 B8338077 3,4-Dimethoxy-1-naphthalenecarboxylic acid

3,4-Dimethoxy-1-naphthalenecarboxylic acid

Cat. No. B8338077
M. Wt: 232.23 g/mol
InChI Key: VHMAEHDRFGOOEP-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

A solution of methyl 3,4-dimethoxyl-1-naphthalenecarboxylate (2.93 g, 11.9 mmol), THF (145 mL), water (58 mL), and 1N NaOH (25 mL, 25.0 mmol) was stirred at room temperature overnight. The THF was removed in vacuo and the mixture acidified to pH 1 with 1N HCl. The resulting white precipitate was extracted with EtOAc (2×50 mL), dried (MgSO4) and filtered to give the product as a white solid (2.55 g, 92%). 1H NMR (DMSO) δ 13.19 (s, 1H), 8.89 (d, 1H), 8.13 (d, 1H), 8.08 (s, 1H), 7.54 (m, 2H), 3.97 (s, 3H), 3.98 (s, 3H); MS (APCI) m/z 231 (M−H+).
Name
methyl 3,4-dimethoxyl-1-naphthalenecarboxylate
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]([C:3]1[CH:4]=[C:5]([C:15]([O:17]C)=[O:16])[C:6]2[C:11]([C:12]=1[O:13][CH3:14])=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH3:2].C1COCC1.[OH-].[Na+]>O>[CH3:2][O:1][C:3]1[CH:4]=[C:5]([C:15]([OH:17])=[O:16])[C:6]2[C:11]([C:12]=1[O:13][CH3:14])=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|

Inputs

Step One
Name
methyl 3,4-dimethoxyl-1-naphthalenecarboxylate
Quantity
2.93 g
Type
reactant
Smiles
O(C)C=1C=C(C2=CC=CC=C2C1OC)C(=O)OC
Name
Quantity
145 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
58 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting white precipitate was extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C2=CC=CC=C2C1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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